3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class of molecules. These compounds are characterized by a four-membered lactam ring, which is a cyclic amide. The presence of amino, chlorophenyl, and ethylphenyl groups in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidinone ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the amino group: This step often involves the use of amination reagents such as ammonia or primary amines under specific conditions.
Substitution reactions: The chlorophenyl and ethylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate catalysts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted azetidinones and their derivatives.
Scientific Research Applications
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
3-Amino-4-phenylazetidin-2-one: Lacks the chlorophenyl and ethylphenyl groups, resulting in different chemical and biological properties.
3-Amino-4-(2-bromophenyl)-1-(4-methylphenyl)azetidin-2-one: Contains bromophenyl and methylphenyl groups instead of chlorophenyl and ethylphenyl groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17ClN2O |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-7-9-12(10-8-11)20-16(15(19)17(20)21)13-5-3-4-6-14(13)18/h3-10,15-16H,2,19H2,1H3 |
InChI Key |
UURKZQICIKUXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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